6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine
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Overview
Description
6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of aniline derivatives with cyclopentanone, followed by cyclization and subsequent functionalization to introduce the phenyl group . The reaction conditions often include the use of catalysts such as Lewis acids and solvents like ethanol or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene; reaction temperatures ranging from 0°C to room temperature.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the cyclopenta and phenyl groups.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a similar core structure but different functional groups.
Benzo[f]quinoline: Another quinoline derivative with a fused benzene ring.
Uniqueness
6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine is unique due to its specific structural features, including the phenyl group and the cyclopenta ring fused to the quinoline core. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
75265-95-1 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
6-phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine |
InChI |
InChI=1S/C18H16N2/c19-17-15-10-5-11-20-18(15)14-9-4-8-13(14)16(17)12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9,19H2 |
InChI Key |
QLHLPWQZUQDSKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C3C=CC=NC3=C2C1)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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